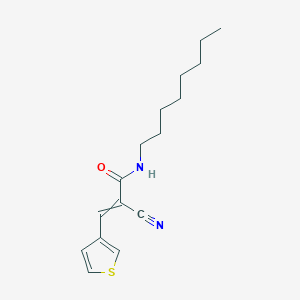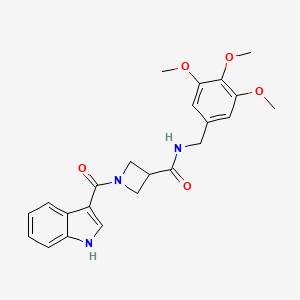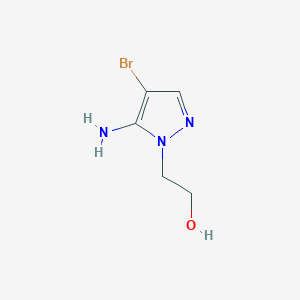![molecular formula C16H14N4O B2591668 [3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone CAS No. 2380083-41-8](/img/structure/B2591668.png)
[3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone is a chemical compound that has gained significant attention in scientific research over the last few years. This compound has been shown to have potential in various applications, including medicinal chemistry and drug design.
Mécanisme D'action
The mechanism of action of [3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, as mentioned earlier. This inhibition leads to a disruption of various signaling pathways, which can ultimately lead to cell death in cancer cells. Additionally, this compound has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone is its potential in medicinal chemistry and drug design. Its activity against various cancer cell lines and its neuroprotective effects make it a promising compound for further development. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the mechanism of action and determine the optimal dose and administration route.
Orientations Futures
There are several future directions for [3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone. One direction is the development of analogs with improved potency and selectivity. Another direction is the investigation of its potential in combination therapy with other anticancer drugs. Additionally, further studies are needed to determine its potential in treating other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, more research is needed to fully understand the mechanism of action and optimize the dose and administration route for clinical use.
Conclusion:
In conclusion, [3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone is a promising compound for medicinal chemistry and drug design. Its activity against various cancer cell lines and its neuroprotective effects make it a potential candidate for further development. However, further studies are needed to fully understand its mechanism of action and determine the optimal dose and administration route for clinical use.
Méthodes De Synthèse
The synthesis of [3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone involves a multi-step process that includes the use of various reagents and solvents. The synthesis starts with the reaction of pyridine-2-carboxaldehyde with benzimidazole in the presence of a base to form the intermediate compound. The intermediate compound then undergoes a cyclization reaction with azetidine and subsequent oxidation to form the final product. This synthesis method has been optimized for high yield and purity and has been used in several studies.
Applications De Recherche Scientifique
[3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone has been studied for its potential in medicinal chemistry and drug design. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the activity of certain enzymes, such as protein kinase B and glycogen synthase kinase 3β, which are involved in various signaling pathways. Additionally, this compound has been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
[3-(benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(14-6-3-4-8-17-14)19-9-12(10-19)20-11-18-13-5-1-2-7-15(13)20/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUZXFYETRUIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2591587.png)

![7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine](/img/structure/B2591590.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide](/img/structure/B2591591.png)
![N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2591592.png)
![N-Ethyl-N-[2-[4-(4-hydroxypiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2591593.png)



![2-chloro-6-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2591601.png)
![4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2591604.png)
![N-[(2-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2591605.png)
![(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2591606.png)